(3S,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Overview
Description
The compound (3S,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one is a complex organic molecule featuring multiple functional groups, including fluorophenyl, hydroxypropyl, and hydroxyphenyl groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one typically involves several key steps:
Formation of the Azetidinone Ring: The azetidinone core can be synthesized through a [2+2] cycloaddition reaction between a ketene and an imine.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions.
Hydroxypropyl Group Addition: The hydroxypropyl group is added through a Grignard reaction, where a fluorophenyl magnesium bromide reacts with an appropriate aldehyde.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form alcohols.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes from hydroxy groups.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Introduction of various substituents on the fluorophenyl rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of azetidinones and their derivatives.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicine, (3S,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and hydroxyphenyl groups may facilitate binding to these targets, while the azetidinone ring could play a role in modulating biological activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-1-(4-Chlorophenyl)-3-((S)-3-(4-chlorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
- (3S,4S)-1-(4-Methylphenyl)-3-((S)-3-(4-methylphenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Uniqueness
Compared to similar compounds, (3S,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This compound
Biological Activity
The compound (3S,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one, commonly referred to as Ezetimibe, is a notable azetidinone derivative with significant biological activities. It is primarily recognized for its role in lipid metabolism, particularly in the inhibition of cholesterol absorption in the intestines. This article delves into its biological activities, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
- Molecular Formula : C24H21F2NO3
- Molecular Weight : 409.43 g/mol
- CAS Number : 1593543-07-7
- Melting Point : >72°C (dec.)
- Solubility : Slightly soluble in DMSO and methanol
- Storage Conditions : Store in a freezer at -20°C
Ezetimibe functions by selectively inhibiting the intestinal absorption of cholesterol and related sterols. It achieves this through the inhibition of the Niemann-Pick C1-like 1 (NPC1L1) protein, which is essential for cholesterol uptake in the intestinal brush border. This mechanism leads to a decrease in the delivery of intestinal cholesterol to the liver, resulting in lower plasma cholesterol levels.
1. Lipid-Lowering Effects
Ezetimibe is primarily used as a hypolipidemic agent. Clinical studies have demonstrated its efficacy in reducing low-density lipoprotein (LDL) cholesterol levels when used alone or in combination with statins:
- Clinical Trials : In a study involving patients with hyperlipidemia, Ezetimibe reduced LDL cholesterol by approximately 18% compared to placebo .
2. Anti-inflammatory Properties
Recent research has indicated that Ezetimibe may also possess anti-inflammatory properties. It has been shown to reduce markers of inflammation in various models, potentially contributing to cardiovascular protection beyond its lipid-lowering effects:
- Mechanism : The anti-inflammatory action may be linked to its ability to modulate macrophage function and reduce pro-inflammatory cytokine production .
3. Antimycobacterial Activity
A subset of azetidinone derivatives has shown promising antimycobacterial activity. Ezetimibe and its analogs have been evaluated for their effectiveness against Mycobacterium tuberculosis:
- Research Findings : Certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL against Mtb H(37)Rv strain .
Structure-Activity Relationship (SAR)
The biological activity of Ezetimibe is influenced by its structural components. Modifications to the azetidinone core and substituents on the phenyl rings can enhance or diminish its pharmacological effects:
Substituent | Effect on Activity |
---|---|
4-Fluorophenyl | Increases potency against NPC1L1 |
Hydroxypropyl | Enhances solubility and bioavailability |
Hydroxyphenyl | Contributes to anti-inflammatory properties |
Case Study 1: Efficacy in Hyperlipidemia
A double-blind trial involving over 200 patients demonstrated that Ezetimibe significantly lowered LDL cholesterol levels when administered at doses of 10 mg/day over a period of 12 weeks. The results highlighted a reduction in cardiovascular events among participants who maintained therapy alongside lifestyle modifications .
Case Study 2: Anti-inflammatory Effects
In an animal model studying atherosclerosis, Ezetimibe treatment resulted in reduced plaque formation and inflammatory cell infiltration compared to control groups. This suggests potential benefits in managing chronic inflammatory conditions associated with cardiovascular diseases .
Properties
IUPAC Name |
(3S,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNTVTPDXPETLC-RJGXRXQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101111439 | |
Record name | (3S,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101111439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1593543-07-7 | |
Record name | (3S,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1593543-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101111439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,4S)-1-(4-Fluorophenyl)-3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LK8SY3P76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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